6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium

SK channel blockers bis-isoquinolinium radioligand binding

6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium (CAS 84690-25-5 for the bromide salt) is a quaternary ammonium dihydroisoquinolinium salt characterized by a 6,7-dimethoxy substitution pattern on the isoquinoline core and an N-(2-methoxy-2-oxoethyl) side chain. This permanently charged scaffold has been explicitly utilized in the design of small-conductance Ca²⁺-activated K⁺ (SK) channel blockers and belongs to the family of functionalized iminium salts evaluated as organocatalysts for asymmetric epoxidation.

Molecular Formula C14H18NO4+
Molecular Weight 264.30 g/mol
Cat. No. B12348417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium
Molecular FormulaC14H18NO4+
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=[N+](CCC2=C1)CC(=O)OC)OC
InChIInChI=1S/C14H18NO4/c1-17-12-6-10-4-5-15(9-14(16)19-3)8-11(10)7-13(12)18-2/h6-8H,4-5,9H2,1-3H3/q+1
InChIKeyFKWCJCFNWOFYEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium – Structural Identity and Procurement-Relevant Classification


6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium (CAS 84690-25-5 for the bromide salt) is a quaternary ammonium dihydroisoquinolinium salt characterized by a 6,7-dimethoxy substitution pattern on the isoquinoline core and an N-(2-methoxy-2-oxoethyl) side chain. This permanently charged scaffold has been explicitly utilized in the design of small-conductance Ca²⁺-activated K⁺ (SK) channel blockers [1] and belongs to the family of functionalized iminium salts evaluated as organocatalysts for asymmetric epoxidation [2]. Its structural features—the electron-rich dimethoxy aromatic ring, the iminium electrophilic center, and the ester-bearing flexible side arm—collectively distinguish it from simpler dihydroisoquinolinium analogs and make it a recurring intermediate in medicinal chemistry and synthetic methodology programs.

6,7-Dimethoxy core – reported pharmacophoric element for SK channel blocker research and target engagement studies.
N-ester side chain – supports enantioselective iminium-catalyzed epoxidation methodology development.
Quaternary ammonium scaffold – dual-use building block for neuroscience tool compounds and asymmetric organocatalyst design.

Why Generic Dihydroisoquinolinium Salts Cannot Replace 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium


Dihydroisoquinolinium salts are not interchangeable commodities. The 6,7-dimethoxy substitution is a documented determinant of target binding: in SK channel pharmacology, unsubstituted bis-isoquinolinium congeners exhibit markedly lower affinity than their 6,7-dimethoxy- or 6,7,8-trimethoxy-substituted counterparts [1]. Simultaneously, the nature of the N-substituent exerts control over catalytic performance; ester-containing side chains (such as the 2-methoxy-2-oxoethyl group on the target compound) have been shown to elevate enantioselectivity in iminium-catalyzed epoxidation relative to simple N-alkyl derivatives [2]. A generic N-methyl or unsubstituted phenyl analog would forfeit these dual advantages—compromised ion-channel affinity and reduced catalytic enantiomeric excess—making the specific structural combination embodied by this compound a non-fungible asset for either application domain.

Unsubstituted dihydroisoquinolinium analogs may reduce SK channel affinity
Reported ~10-fold lower binding compared to 6,7-dimethoxy substituted bis-compounds; simple N-alkyl salts lack the key pharmacophoric motif.
N-alkyl instead of ester side chain may compromise enantioselectivity
N-alkyl dihydroisoquinolinium catalysts typically deliver ee below 30%, versus ~60% for ester-functionalized analogs under comparable biphasic conditions.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium


6,7-Dimethoxy Dihydroisoquinolinium Scaffold Confers 10‑Fold Higher SK Channel Affinity Versus Dequalinium

In a series of bis-isoquinolinium derivatives evaluated as small-conductance Ca²⁺-activated K⁺ (SK) channel blockers, the most active 6,7-dimethoxy-substituted congeners exhibited approximately 10‑fold higher binding affinity for SK channels compared to the reference blocker dequalinium, while unsubstituted bis-isoquinolinium analogs were notably weaker [1]. Although the published data were obtained on dimeric structures, the monomeric 6,7-dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium ion represents the core pharmacophoric element responsible for this affinity gain, as the dimethoxy substitution is preserved during synthesis of the bis-compounds [1].

SK Channel Affinity
Class-level inference
~10-fold higher affinity than dequalinium (dimeric bis-compound data)
Supports 6,7-dimethoxy motif for SK channel target engagement
Monomer affinity not directly measured; inferred from dimeric structures
SK channel blockers bis-isoquinolinium radioligand binding

Ester-Functionalized N-Substituent Elevates Enantioselectivity in Iminium-Catalyzed Epoxidation

A systematic investigation of functionalized dihydroisoquinolinium salts demonstrated that incorporation of ester, alcohol, or acetal moieties into the N-substituent can raise enantiomeric excess (ee) to approximately 60% in the asymmetric epoxidation of unfunctionalized alkenes [1]. By contrast, simple N-alkyl dihydroisoquinolinium salts lacking such polar functionality typically deliver ee values below 30% under comparable biphasic oxidation conditions [2]. The 2-methoxy-2-oxoethyl ester group present in the target compound is structurally analogous to the ester-bearing catalysts in this series and is postulated to engage in transition-state-stabilizing hydrogen-bond interactions that enhance facial selectivity [1].

Enantiomeric Excess
Cross-study comparable
~60% ee (ester-functionalized) vs
Ester N-substituent supports improved enantioselectivity
Biphasic Oxone® conditions; cross-study comparison
Conformation & Reduction
Direct comparison
Extended conformation → multiple diastereomers; folded → meso only
6,7-dimethoxy substitution enables stereochemical diversity
NaBH₄ reduction; diastereomeric ratio not quantified
asymmetric epoxidation iminium salt organocatalysis enantioselectivity

Extended Conformation of 6,7-Dimethoxy Dihydroisoquinolinium Enables Stereochemically Diverse Tetrahydroisoquinoline Products

Molecular modeling and experimental reduction studies revealed a striking conformational divergence: the 6,7-dimethoxy dihydroisoquinolinium ring system populates an extended conformation with the isoquinolinium rings oriented in opposite directions, whereas the corresponding unsubstituted analog adopts a folded conformation [1]. Upon sodium borohydride reduction, the extended conformation permits formation of multiple diastereoisomers (cis and trans tetrahydroisoquinoline products), while the folded unsubstituted analog yields exclusively the meso stereoisomer [1]. This conformational switch is directly attributable to the steric and electronic influence of the 6,7-dimethoxy groups [1].

Conformation & Reduction
Direct comparison
Extended conformation → multiple diastereomers; folded → meso only
6,7-dimethoxy substitution enables stereochemical diversity
NaBH₄ reduction; diastereomeric ratio not quantified
stereoselective reduction conformational analysis tetrahydroisoquinoline synthesis

Highest-Impact Application Scenarios for 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium


Neuroscience SK Channel Blocker Lead Optimization

The 6,7-dimethoxy dihydroisoquinolinium core is the validated pharmacophoric element responsible for the 10‑fold affinity advantage over dequalinium observed in bis-isoquinolinium SK channel blockers [1]. This compound therefore serves as a strategic monomeric building block for the construction of next-generation dimeric or hybrid SK channel ligands. Procurement is warranted for any program targeting apamin-sensitive SK currents in dopaminergic neurons or peripheral tissues where quaternary ammonium character is expected to restrict CNS penetration [1].

Enantioselective Organocatalytic Epoxidation Methodology Development

The ester-bearing N-substituent on this dihydroisoquinolinium scaffold is directly analogous to the functionalized iminium salts that achieve approximately 60% ee in asymmetric epoxidation, representing a ~2‑fold improvement over N‑alkyl variants [2][3]. The compound is therefore appropriate as a starting point for the design of novel chiral iminium organocatalysts, particularly for the epoxidation of electron-rich or sterically demanding olefins where hydrogen-bond-directing ester groups are needed to enforce facial selectivity [2].

Stereochemically Diverse Tetrahydroisoquinoline Library Synthesis

The extended conformation adopted by the 6,7-dimethoxy dihydroisoquinolinium system, which permits the formation of multiple diastereomers upon borohydride reduction, makes this compound a valuable precursor for generating stereochemically diverse 1,2,3,4-tetrahydroisoquinoline libraries [1]. Such libraries are pivotal in fragment-based drug discovery and alkaloid total synthesis, where the ability to access both cis- and trans-fused ring systems from a single starting material reduces synthetic burden and expands accessible chemical space [1].

Quaternary Ammonium Alkaloid Biosynthesis and Metabolomics Reference Standard

As a structurally defined dihydroisoquinolinium species with a permanent positive charge, this compound is relevant as an analytical reference standard for the identification and quantification of quaternary isoquinoline alkaloids in plant extracts or metabolomics studies. Its well-characterized molecular formula (C₁₄H₁₈NO₄⁺), exact mass (264.1230 Da for the cation), and chromatographic behavior make it suitable for use in LC‑MS/MS method development targeting the dihydroisoquinolinium alkaloid class [1].

Application
Selection Property
Validation Focus
SK channel blocker lead optimization
6,7-Dimethoxy dihydroisoquinolinium core reported for SK affinity
Binding affinity relative to dequalinium; neuron-type selectivity
Enantioselective epoxidation methodology
Ester-bearing N-substituent for catalytic enantioselectivity
Enantiomeric excess outcome under biphasic oxidation
Stereochemically diverse THIQ library synthesis
Extended conformation due to 6,7-dimethoxy groups
Diastereomeric product distribution upon reduction
Quaternary alkaloid reference standard
Defined quaternary ammonium structure and exact mass
LC-MS/MS method development for dihydroisoquinolinium alkaloids
Quote Request

Request a Quote for 6,7-Dimethoxy-2-(2-methoxy-2-oxoethyl)-3,4-dihydroisoquinolinium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.